3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyrazinyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 3-Methoxy-4-(2-pyrazinyloxy)benzoic acid.
Reduction: 3-Methoxy-4-(2-pyrazinyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazinyloxy group may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-hydroxybenzaldehyde
- 2-Chloropyrazine
- 3-Methoxy-4-(2-pyridinyloxy)benzenecarbaldehyde
Uniqueness
3-methoxy-4-(pyrazin-2-yloxy)benzaldehyde is unique due to the presence of both methoxy and pyrazinyloxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-4-pyrazin-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJABDQGKJKBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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